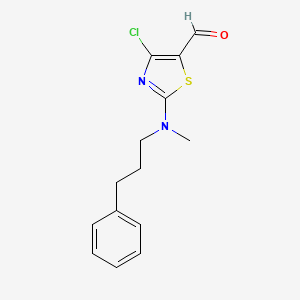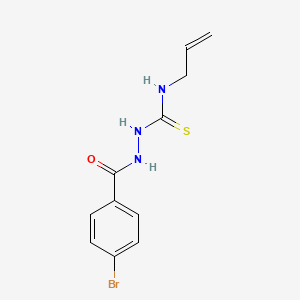
(Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid is a synthetic organic compound that belongs to the class of hydrazinecarbimidothioic acids. This compound is characterized by the presence of an allyl group, a bromobenzoyl group, and a hydrazinecarbimidothioic acid moiety. It is of interest in various fields of research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid typically involves the following steps:
Formation of the Bromobenzoyl Intermediate: The starting material, 4-bromobenzoic acid, is reacted with thionyl chloride to form 4-bromobenzoyl chloride.
Hydrazine Derivative Formation: The 4-bromobenzoyl chloride is then reacted with hydrazine hydrate to form 4-bromobenzoylhydrazine.
Allylation: The 4-bromobenzoylhydrazine is subsequently reacted with allyl isothiocyanate to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the bromobenzoyl group, potentially converting it to a benzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzoyl derivatives.
Chemistry:
Synthesis of Novel Compounds:
Biology:
Antimicrobial Activity: Research has shown that derivatives of this compound exhibit significant antimicrobial properties, making them potential candidates for the development of new antibiotics.
Medicine:
Anticancer Activity: Some studies have indicated that the compound and its derivatives possess anticancer activity, particularly against breast cancer cell lines.
Industry:
Chemical Intermediates: The compound is used as an intermediate in the synthesis of other complex organic molecules, which may have applications in pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of (Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid is not fully understood. it is believed to exert its effects through the following pathways:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in microbial and cancer cell metabolism, leading to cell death.
DNA Interaction: It may interact with DNA, causing damage and preventing replication in cancer cells.
Comparison with Similar Compounds
- N-allyl-2-(4-chlorobenzoyl)hydrazinecarbimidothioic acid
- N-allyl-2-(4-fluorobenzoyl)hydrazinecarbimidothioic acid
- N-allyl-2-(4-methylbenzoyl)hydrazinecarbimidothioic acid
Comparison:
- Uniqueness: The presence of the bromine atom in (Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid imparts unique electronic and steric properties, which can influence its reactivity and biological activity.
- Reactivity: Compared to its chloro, fluoro, and methyl analogs, the bromine-containing compound may exhibit different reactivity patterns in substitution and oxidation reactions due to the size and electron-withdrawing nature of the bromine atom.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(4-bromobenzoyl)amino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3OS/c1-2-7-13-11(17)15-14-10(16)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,14,16)(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTJPPNJOYUMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
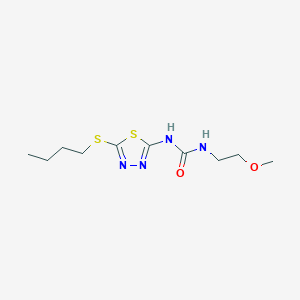
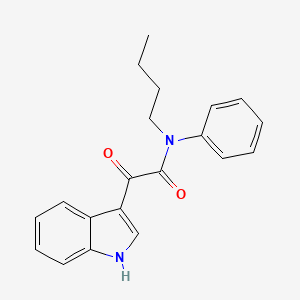
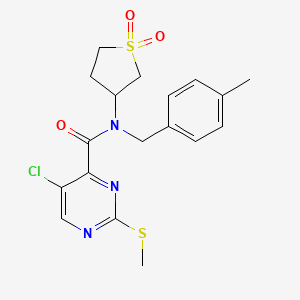
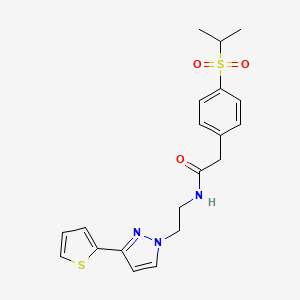
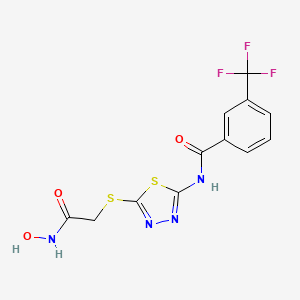
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride](/img/structure/B2863886.png)
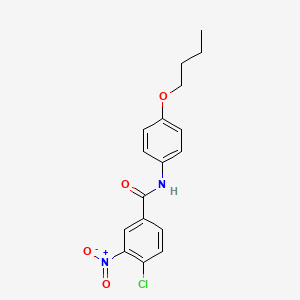
![N-(2-cyclopropyl-2-hydroxypropyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2863889.png)
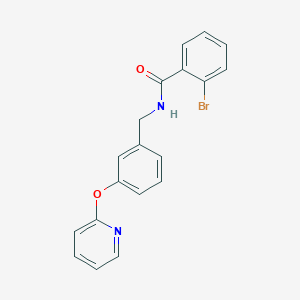
![3-(2-fluorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide](/img/structure/B2863893.png)
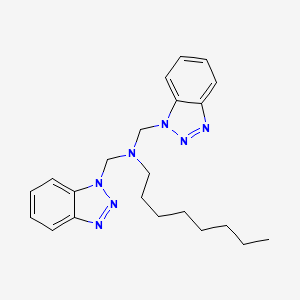
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2863900.png)
![4-(6-((2-methoxyethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B2863903.png)
